N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide
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Overview
Description
N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a cyclobutane ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutane ring, the introduction of the piperidine ring, and the attachment of the thiophene ring. Common reagents used in these steps include cyclobutanone, piperidine, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutane ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiophene derivatives, such as:
- N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-methylthiophene-2-carboxamide
- N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-ethylthiophene-2-carboxamide
Uniqueness
What sets N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-3-8-21(18(23)16-5-4-11-25-16)15-6-9-20(10-7-15)17(22)14-12-19(2,24)13-14/h4-5,11,14-15,24H,3,6-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLUBMFPCRJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCN(CC1)C(=O)C2CC(C2)(C)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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